molecular formula C36H18F6N6O4S4 B11093825 2,2'-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]

2,2'-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]

Cat. No.: B11093825
M. Wt: 840.8 g/mol
InChI Key: OTUJGBMKONUWEU-UHFFFAOYSA-N
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Description

ANIDE is a compound that belongs to the class of amides, which are organic compounds characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). Amides are derived from carboxylic acids and amines or ammonia. They play a crucial role in various biological and chemical processes due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amides, including ANIDE, can be synthesized through several methods:

    Reaction of Carboxylic Acids with Amines or Ammonia: This is a common method where a carboxylic acid reacts with an amine or ammonia to form an amide.

    Acyl Chlorides and Amines: Acyl chlorides react with amines to form amides.

    Electrosynthesis: This is a greener method that uses electrochemical conditions to synthesize amides.

Industrial Production Methods

In industrial settings, amides are often produced using large-scale reactions involving acyl chlorides and amines. The process is optimized for high yield and purity, and it may involve continuous flow reactors to enhance efficiency and control reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Amides, including ANIDE, undergo various chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Dehydration: Thionyl chloride (SOCl2).

Major Products

    Hydrolysis: Carboxylic acids and amines or ammonia.

    Reduction: Amines.

    Dehydration: Nitriles.

Mechanism of Action

The mechanism of action of amides, including ANIDE, involves nucleophilic attack on the carbonyl carbon, followed by the removal of a leaving group. This mechanism is crucial for their reactivity in various chemical reactions . The carbonyl group in amides is stabilized by resonance, which makes the carbonyl carbon less electrophilic compared to other carbonyl compounds .

Comparison with Similar Compounds

Amides can be compared with other carbonyl-containing compounds such as esters, carboxylic acids, and acyl chlorides:

List of Similar Compounds

  • Esters
  • Carboxylic acids
  • Acyl chlorides

Amides, including ANIDE, are unique due to their stability and lower reactivity compared to other carbonyl-containing compounds. This makes them valuable in various applications where controlled reactivity is essential .

Properties

Molecular Formula

C36H18F6N6O4S4

Molecular Weight

840.8 g/mol

IUPAC Name

2-[1-[3-[3-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C36H18F6N6O4S4/c37-35(38,39)21-11-23(25-6-2-8-53-25)45-31(19(21)15-43)55-27-13-29(49)47(33(27)51)17-4-1-5-18(10-17)48-30(50)14-28(34(48)52)56-32-20(16-44)22(36(40,41)42)12-24(46-32)26-7-3-9-54-26/h1-12,27-28H,13-14H2

InChI Key

OTUJGBMKONUWEU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)SC4=C(C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C#N)SC6=C(C(=CC(=N6)C7=CC=CS7)C(F)(F)F)C#N

Origin of Product

United States

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